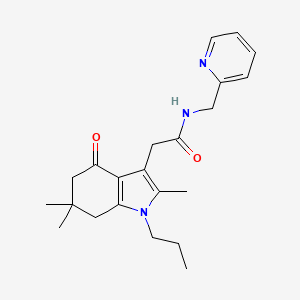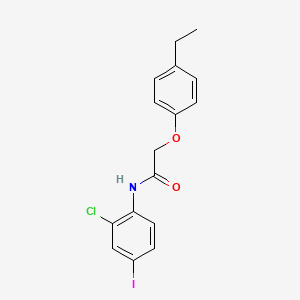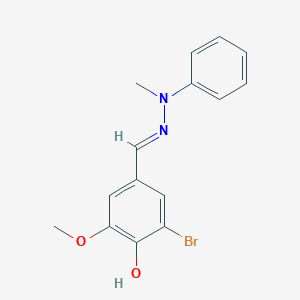![molecular formula C24H33N3O B6005022 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide, commonly referred to as IBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBP is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of IBP is complex and not fully understood. IBP has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, IBP increases the levels of anandamide in the brain, which could have significant implications for the treatment of various diseases and disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IBP are still being studied. However, it has been shown to have significant effects on the endocannabinoid system, which plays a critical role in various physiological processes, including pain perception, appetite, and mood regulation. IBP has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. Additionally, it has been extensively studied and has a well-understood mechanism of action, which makes it a reliable tool for studying the endocannabinoid system. However, one limitation of IBP is that it is not selective for FAAH and can also inhibit other enzymes, which could lead to unintended effects.
Direcciones Futuras
There are several potential future directions for research involving IBP. One area of interest is the use of IBP as a tool for studying the role of the endocannabinoid system in various disease states, including chronic pain, anxiety, and depression. Additionally, researchers are investigating the potential of IBP as a therapeutic agent for the treatment of various diseases and disorders, including cancer, epilepsy, and Alzheimer's disease. Further research is needed to fully understand the potential applications of IBP in these areas.
Conclusion:
In conclusion, IBP is a synthetic compound that has significant potential for use in scientific research. It has a well-understood mechanism of action and has been extensively studied for its potential applications in various fields of research. While there are limitations to its use, IBP has several advantages that make it a reliable tool for studying the endocannabinoid system. With further research, IBP could have significant implications for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of IBP is a complex process that involves several steps. The first step involves the synthesis of 4-isobutylbenzyl chloride, which is then reacted with piperidine to produce 1-(4-isobutylbenzyl)-piperidine. This intermediate is then reacted with 4-pyridinecarboxylic acid to produce the final product, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide.
Aplicaciones Científicas De Investigación
IBP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of IBP as a tool for studying the role of the endocannabinoid system in various physiological processes. IBP has been shown to inhibit the enzyme responsible for the breakdown of the endocannabinoid anandamide, which could have significant implications for the treatment of various diseases and disorders.
Propiedades
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-19(2)16-21-5-7-22(8-6-21)17-27-15-3-4-23(18-27)26-24(28)10-9-20-11-13-25-14-12-20/h5-8,11-14,19,23H,3-4,9-10,15-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOTRJMIVGBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)

![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)